molecular formula C8H12ClNO2 B13439627 (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate

(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate

Cat. No.: B13439627
M. Wt: 189.64 g/mol
InChI Key: WGNZRZSJIVMRBU-SSDOTTSWSA-N
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Description

(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate is a sophisticated chiral reagent designed for advanced chemical synthesis and drug discovery research. This compound features the 1-azabicyclo[2.2.2]octane scaffold, a bridged heterocyclic system noted for its three-dimensional rigidity and its presence in pharmacologically active compounds . The carbonochloridate functional group at the stereochemically defined 3-position makes this molecule a highly reactive and versatile electrophilic building block. It is ideally suited for introducing the sterically constrained, basic azabicyclo[2.2.2]octane moiety into target molecules through reactions with nucleophiles, such as amines and alcohols, to form carbamates and carbonates. The (3S)-chirality is critical for creating enantiomerically pure compounds, which is essential for probing biological pathways and for the development of potential therapeutics. The 1-azabicyclo[2.2.2]octane system is a privileged structure in medicinal chemistry, known to confer favorable properties to drug candidates. Derivatives of this scaffold have been investigated for their interaction with central nervous system targets, including sigma receptors , and as 5-HT3 receptor antagonists . The bridged structure results in a distorted amide bond when incorporated into lactams, leading to unique reactivity and physical properties that are valuable in chemical biology and pharmaceutical research . This reagent is provided for Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle all chemical reactions under appropriate laboratory conditions.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate

InChI

InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m1/s1

InChI Key

WGNZRZSJIVMRBU-SSDOTTSWSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)Cl

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization

According to recent advances, intramolecular cyclization of suitably functionalized precursors—such as amino alcohols or amino acids—serves as an effective route. These precursors undergo cyclization under basic or acidic conditions, often facilitated by catalysts like Lewis acids, to form the rigid bicyclic framework.

Rearrangement of Norbornadiene Derivatives

A robust method involves rearranging norbornadiene derivatives, as detailed in recent literature. This process employs a-sigmatropic rearrangement or thermal cyclization, often under controlled temperatures, to yield the azabicyclic structure with stereoselectivity favoring the $$(3S)$$ configuration.

Functionalization at the Third Carbon Position

The key to synthesizing $$(3S)$$-1-azabicyclo[2.2.2]octan-3-carbonochloridate$$ is introducing a chloridate group at the third position:

Formation of the Alcohol Intermediate

The initial step involves synthesizing the corresponding alcohol, $$(3S)$$-1-azabicyclo[2.2.2]octan-3-ol, via reduction or nucleophilic substitution reactions:

  • Reduction of Ketones or Aldehydes: The ketone or aldehyde at the third position can be reduced using sodium borohydride or lithium aluminum hydride, which are standard reagents for such transformations, under inert atmospheres and controlled temperatures (typically 0–25°C).

  • Nucleophilic Substitution: Alternatively, halogenation of a precursor (e.g., via halogen exchange or direct halogenation) followed by substitution with nucleophiles yields the alcohol.

Chloridation to Form the Carbonochloridate

The alcohol intermediate is converted into the chloridate using chlorinating agents:

Reagent Conditions Remarks
Thionyl chloride Reflux, inert atmosphere Commonly used for converting alcohols to chlorides; produces SO₂ and HCl gases.
Phosphorus trichloride Reflux Alternative chlorinating reagent, less common due to harsher conditions.
Oxalyl chloride Room temperature Provides milder conditions, with fewer side reactions.

The preferred method, supported by literature, involves thionyl chloride in anhydrous conditions, often in the presence of catalytic DMF to accelerate the reaction, at temperatures around 0–50°C. The reaction proceeds via formation of a chlorosulfite intermediate, which decomposes to give the chloridate and gaseous byproducts.

Reaction Conditions and Optimization

Solvent Selection

Temperature Control

  • Reactions are typically carried out at 0–50°C to minimize side reactions and decomposition, with reflux conditions employed for complete conversion.

Reaction Monitoring

  • Progress is monitored via thin-layer chromatography (TLC) and IR spectroscopy, observing the disappearance of hydroxyl groups and appearance of characteristic chloridate peaks (~1800 cm⁻¹).

Purification and Characterization

Post-reaction, the crude chloridate is purified through:

  • Distillation or Crystallization: Depending on stability, the product can be purified via recrystallization from suitable solvents such as hexane or ethyl acetate.

  • Spectroscopic Validation: Confirmed by IR (presence of acyl chloride stretch), NMR (chemical shifts corresponding to the chloridate), and mass spectrometry.

Summary of the Preparation Method

Step Reagents & Conditions Outcome
Synthesis of core Intramolecular cyclization or rearrangement $$(3S)$$-azabicyclic framework
Alcohol formation Reduction of ketone/aldehyde $$(3S)$$-1-azabicyclo[2.2.2]octan-3-ol
Chloridation Thionyl chloride, toluene, 0–50°C $$(3S)$$-1-Azabicyclo[2.2.2]octan-3-carbonochloridate

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and catalysts like palladium .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a scaffold for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) Azabicyclo[2.2.2]octane Derivatives
  • Compound : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
    • Key Features :
  • Functional Groups : Tert-butoxycarbonyl (Boc) and carboxylic acid.
  • Molecular Formula: C₁₄H₂₁NO₄ .
  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
    • Comparison :

      The Boc-protected carboxylic acid lacks the reactive chloridate group, making it less electrophilic. Its hazards are primarily associated with irritation rather than the acute reactivity seen in chloridates.
(b) Azabicyclo[3.2.0]heptane Derivatives
  • Compound: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Key Features:
  • Functional Groups: β-lactam (7-oxo-4-thia-1-azabicyclo[3.2.0]heptane), carboxylic acid, and aminophenylacetamido substituent .
  • Applications : Structural resemblance to cephalosporin antibiotics, with crystallinity meeting pharmacopeial standards .
    • Comparison :

      The [3.2.0] bicyclic system introduces a β-lactam ring, enabling antibiotic activity absent in the [2.2.2] system. The chloridate’s reactivity contrasts with the β-lactam’s susceptibility to enzymatic hydrolysis.
(c) Azabicyclo[3.2.1]octane Derivatives
  • Compound : (3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
    • Key Features :
  • Functional Groups : Hydroxyl and carboxylic acid groups.
  • Derivatives: Benzoyloxy and ethyl ester variants . The hydroxyl group increases polarity, reducing lipid solubility relative to the chloridate.

Functional Group-Driven Reactivity Comparison

Compound Bicyclic System Functional Group Reactivity Profile Key Applications
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate [2.2.2] Carbonochloridate (-OCOCl) High electrophilicity; acylating agent Synthesis of esters, amides
(1S,3S,4R)-Boc-azabicyclo[2.2.2]octane-3-carboxylic Acid [2.2.2] Boc-protected carboxylic acid Moderate acidity; deprotection under acidic conditions Peptide synthesis; intermediates
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid [3.2.0] β-lactam, carboxylic acid Enzymatic hydrolysis susceptibility Antibiotic frameworks
(3S,4R)-3-hydroxy-8-azabicyclo[3.2.1]octane-4-carboxylic Acid [3.2.1] Hydroxyl, carboxylic acid Hydrogen-bonding capacity; esterification Drug delivery systems

Hazard and Stability Profiles

  • Carbonochloridate: Likely exhibits higher acute toxicity (e.g., skin corrosion, respiratory damage) due to Cl⁻ release upon hydrolysis, similar to acyl chlorides. No direct data available, but inferred from analogues .
  • Boc-Protected Carboxylic Acid : Lower reactivity but still irritant (H315, H319). Stable under neutral conditions but decomposes in acidic environments.
  • β-Lactam Derivatives : Sensitive to β-lactamase enzymes; crystallinity ensures formulation stability.

Research Implications and Gaps

  • Synthetic Utility : The chloridate’s reactivity makes it valuable for introducing the azabicyclo[2.2.2]octane moiety into complex molecules, though handling requires stringent safety protocols .
  • Biological Activity : Unlike β-lactam derivatives , the chloridate lacks inherent antibiotic properties but may serve as a precursor for bioactive esters or amides.
  • Data Limitations: Direct pharmacological or toxicological data on this compound are scarce; inferences rely on structural analogues.

Biological Activity

(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate , also known as encenicline, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique bicyclic structure and has been investigated for various therapeutic applications.

  • IUPAC Name : N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide; hydrochloride
  • CAS Number : 550999-76-3
  • Molecular Formula : C16H20ClN2O2S
  • Molecular Weight : 336.86 g/mol

Structural Formula

The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, contributing to its biological activity.

This compound functions primarily as a muscarinic receptor agonist , specifically targeting M1 and M4 subtypes. This receptor interaction is crucial for modulating neurotransmission in the central nervous system, making it a candidate for treating conditions like Alzheimer's disease and schizophrenia.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Cognitive Enhancement : Studies have shown that encenicline can improve cognitive function in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases.
  • Antipsychotic Effects : Its action on muscarinic receptors may also confer antipsychotic properties, providing a novel approach to managing schizophrenia symptoms without typical side effects associated with conventional antipsychotics.

Case Studies and Research Findings

  • Cognitive Function Study :
    • A study published in Neuropharmacology demonstrated that administration of encenicline improved performance in memory tasks in rats, indicating its potential as a cognitive enhancer .
  • Antipsychotic Efficacy :
    • Another research article highlighted the effectiveness of encenicline in reducing psychotic symptoms in rodent models, correlating its receptor binding profile with behavioral outcomes .

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile at therapeutic doses, but further studies are required to fully understand its long-term effects and potential interactions with other medications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementImproves memory tasks in animal models
Antipsychotic EffectsReduces symptoms in rodent models
Receptor TargetingPrimarily M1 and M4 muscarinic receptorsGeneral Findings

Q & A

What are the critical safety considerations when handling (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate in synthetic chemistry laboratories?

Basic Question
Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified N95/P99 filters) is mandatory if aerosolization occurs .
  • Reactivity Precautions : Avoid moisture due to the carbonochloridate group’s hydrolysis sensitivity. Conduct reactions under inert atmospheres (Ar/N₂) and anhydrous solvents (e.g., dry DCM or THF) .
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Neutralize spills with sodium bicarbonate before disposal .

What synthetic strategies are effective for introducing the this compound moiety into complex organic frameworks?

Basic Question
Answer :

  • Acylation Reactions : React with amines or alcohols under mild basic conditions (e.g., triethylamine, 0°C) to form amides or esters. Yields depend on steric hindrance and nucleophile strength .
  • Stereochemical Control : Low temperatures (−20°C to 0°C) minimize racemization. Chiral auxiliaries or catalysts (e.g., DMAP) enhance enantioselectivity in esterification .

Table 1 : Example Reaction Conditions for Derivative Synthesis

Reaction TypeConditionsYield (%)Key Considerations
Amide FormationDCM, TEA, 0°C, 2 h78Anhydrous setup critical
EsterificationTHF, DMAP, rt, 12 h65Competing hydrolysis monitored

How can researchers assess the stereochemical stability of this compound under varying reaction conditions?

Advanced Question
Answer :

  • Analytical Methods : Use chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to track enantiomeric excess (ee) over time. CD spectroscopy identifies configurational changes .
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C, 75% RH for 4 weeks). Analogous bicyclic systems (e.g., 1-azabicyclo[3.3.0]octane) showed <5% racemization at pH 3 but >20% at pH 8, suggesting pH-dependent degradation .

What advanced analytical techniques are recommended for resolving structural ambiguities in derivatives of this compound?

Advanced Question
Answer :

  • 2D NMR Spectroscopy : NOESY correlations confirm spatial proximity of protons in the bicyclic core. ¹H-¹³C HSQC assigns quaternary carbons .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to resolve ambiguities in regioisomers .
  • X-ray Crystallography : Essential for absolute stereochemical confirmation. If crystallization fails, microED or cryo-EM may be alternatives .

How should researchers address contradictory data regarding the reactivity of this compound in nucleophilic versus electrophilic environments?

Advanced Question
Answer :

  • Mechanistic Studies : Perform kinetic experiments in solvents of varying polarity (e.g., toluene vs. DMF). Monitor reaction progress via in-situ IR (C=O stretch at ~1800 cm⁻¹) to distinguish nucleophilic (acyl transfer) vs. electrophilic (Cl⁻ displacement) pathways .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis intermediates. This method clarified competing mechanisms in related quinuclidine derivatives .

What experimental design principles are essential for studying the environmental fate of this compound in ecotoxicological models?

Advanced Question
Answer :

  • Abiotic Degradation : Conduct OECD 111 hydrolysis studies at pH 4, 7, and 8. Measure half-lives via LC-MS to assess persistence .
  • Biotic Assays : Use tiered testing:
    • Acute Toxicity : Daphnia magna 48-h EC50.
    • Chronic Effects : Algal growth inhibition (OECD 201) and zebrafish embryo toxicity (FET) .
  • Bioaccumulation Potential : Determine log Kow experimentally (shake-flask method) and model using EPI Suite .

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